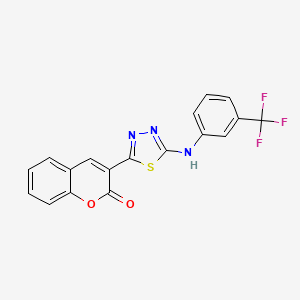![molecular formula C27H24FN3O2S B2861792 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide CAS No. 690644-39-4](/img/structure/B2861792.png)
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
Studies have explored compounds with intricate structural designs for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have been shown to possess significant efficacy in pre-clinical tests related to clinical outcomes in emesis and depression, highlighting their therapeutic potential in these domains (Harrison et al., 2001).
Synthesis of Tetrahydroquinoline Derivatives
Research into the facile synthesis of tetrahydroquinoline derivatives sheds light on their potential applications in developing antimicrobial agents. These synthetic methodologies allow for the creation of compounds with significant bioactivity, suggesting the usefulness of such compounds in medical and pharmaceutical research (Elkholy & Morsy, 2006).
Metal-Free Oxidative α-Cyanation
The metal-free oxidative α-cyanation of tetrahydroisoquinolines represents a significant advancement in chemical synthesis, enabling the introduction of the cyano group under mild conditions. This method has broad implications for the development of pharmaceuticals and agrochemicals (Yan, Liu, & Wang, 2014).
Anticancer Agent Synthesis
Research has been directed towards synthesizing novel compounds with potential anticancer activities. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been developed and evaluated against various cancer cell lines, showcasing the potential of such compounds in cancer therapy (Fang et al., 2016).
Fluorescent pH Probes
The development of europium(III) complexes for use as fluorescent pH probes represents an intriguing application in biochemistry and cell biology. These compounds exhibit high sensitivity and specificity for pH changes, making them valuable tools for biological research and diagnostics (Zhang et al., 2011).
Heterocyclization Reagents
Studies on cyanoselenoacetamide and its utility in heterocyclization reactions to produce compounds with potential biological activity further demonstrate the chemical versatility and applicability of such compounds in synthesizing biologically active molecules (Dyachenko & Vovk, 2013).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit antiviral activity, suggesting that they might interfere with viral replication pathways . Similarly, their reported anti-inflammatory and anticancer activities suggest that they might modulate inflammatory signaling pathways and cell proliferation pathways, respectively .
Result of Action
For instance, its potential antiviral activity suggests that it might inhibit viral replication, thereby reducing viral load in infected cells . Its potential anti-inflammatory activity suggests that it might inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Propiedades
IUPAC Name |
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-27(2)14-21-25(22(32)15-27)24(17-6-4-3-5-7-17)20(16-29)26(31-21)34-13-12-23(33)30-19-10-8-18(28)9-11-19/h3-11H,12-15H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIYDPUGGBOCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)
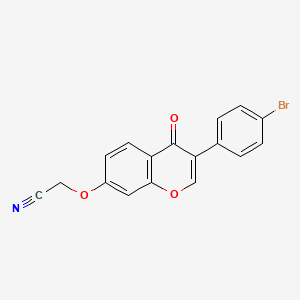

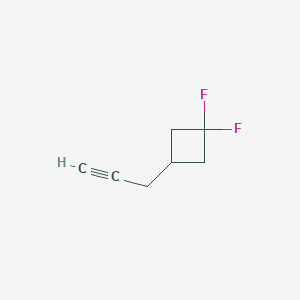
![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
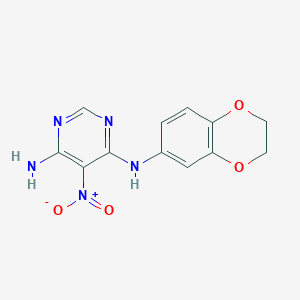
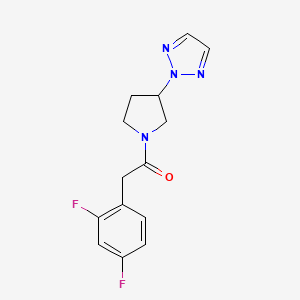
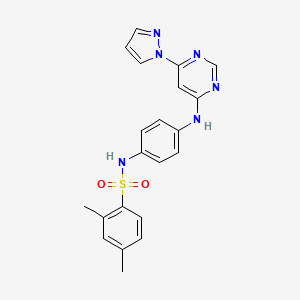
![1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2861722.png)
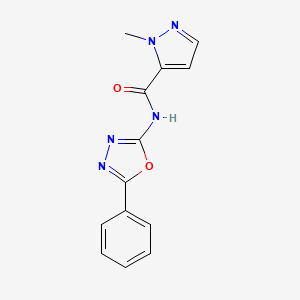
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)

